BenchChemオンラインストアへようこそ!

5-(2,2,2-trifluoroethyl)pyridin-3-ol

Lipophilic ligand efficiency Lead optimization Physicochemical property tuning

Strategic fragment for medicinal chemistry targeting precise ADME tuning. The -CH2CF3 moiety provides a +0.55 LogP increase over ethyl analogs and conformational flexibility (1 rotatable bond) for deep hydrophobic pockets, unlike rigid -CF3. Ideal for F-SPE purification.

Molecular Formula C7H6F3NO
Molecular Weight 177.1
CAS No. 2763776-95-8
Cat. No. B6223871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2,2-trifluoroethyl)pyridin-3-ol
CAS2763776-95-8
Molecular FormulaC7H6F3NO
Molecular Weight177.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,2,2-Trifluoroethyl)pyridin-3-ol (CAS 2763776-95-8): A Fluorinated Pyridine Building Block with a Distinct Physicochemical Profile for Drug Discovery


5-(2,2,2-trifluoroethyl)pyridin-3-ol is a disubstituted pyridine derivative containing a hydroxyl group at the 3-position and a 2,2,2-trifluoroethyl (-CH2CF3) moiety at the 5-position. This compound serves as a versatile intermediate or scaffold in medicinal chemistry, where the -CH2CF3 group is recognized for imparting enhanced lipophilicity and metabolic stability relative to non-fluorinated alkyl or directly attached -CF3 analogs [1]. Its computed properties include a molecular weight of 177.12 g/mol, a topological polar surface area (TPSA) of 33.1 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and a single rotatable bond (the C-C bond to the -CH2CF3 group) [2]. The presence of both a hydrogen bond donor (OH) and a metabolically robust -CH2CF3 group makes it a strategic fragment for optimizing ADME and target-binding profiles in lead optimization programs.

Why Analogs Cannot Simply Replace 5-(2,2,2-Trifluoroethyl)pyridin-3-ol in Drug Design and Synthesis Pipelines


The strategic value of 5-(2,2,2-trifluoroethyl)pyridin-3-ol lies in a unique confluence of electronic, steric, and conformational properties that are not replicated by its closest analogs, such as the direct -CF3 derivative or the non-fluorinated ethyl compound. Substituting the -CH2CF3 group with a -CF3 group eliminates the conformational freedom of the methylene spacer, reducing the molecule's entropic exploration of a target binding pocket [1]. Conversely, replacing it with an ethyl group dramatically lowers lipophilicity and metabolic stability, which can compromise membrane permeability and in vivo half-life . Even a regioisomeric shift, moving the -CH2CF3 group from the 5- to the 6-position, can alter the electronic character of the pyridine ring and the spatial presentation of the hydroxyl pharmacophore, potentially abolishing target affinity. The quantitative evidence below demonstrates precisely how these substitution choices create divergent physicochemical and biological performance profiles, making the titular compound a non-interchangeable entity.

Quantitative Comparative Evidence for 5-(2,2,2-Trifluoroethyl)pyridin-3-ol Versus its Closest Analogs


Enhanced and Tunable Lipophilicity (XLogP) Compared to the Direct -CF3 Analog

The title compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 1.9) than its direct 5-(trifluoromethyl)pyridin-3-ol analog, which has an XLogP3-AA of 1.4, representing a calculated ΔLogP of +0.5 [1]. This is a deliberate consequence of replacing the -CF3 group, where the electron-withdrawing effect is directly on the ring, with a -CH2CF3 group, which introduces a lipophilic methylene spacer. The higher LogP value suggests improved passive membrane permeability, a critical parameter for achieving oral bioavailability and cell-based activity in drug discovery campaigns.

Lipophilic ligand efficiency Lead optimization Physicochemical property tuning

Lipophilicity Advantage Over Non-Fluorinated 5-Ethylpyridin-3-ol and Class-Level Metabolic Stability Gains

Compared to the non-fluorinated 5-ethylpyridin-3-ol, which has a measured LogP of 1.35, the -CH2CF3 group in the title compound (XLogP = 1.9) provides a lipophilicity increase of ΔLogP = +0.55 [1]. Critically, the trifluoroethyl moiety is a well-established bioisostere for the ethyl group that not only increases lipophilicity but dramatically enhances metabolic stability against cytochrome P450 (CYP)-mediated oxidation due to the strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms . While a direct head-to-head metabolic stability assay between these two exact molecules is not available, the general principle is widely recognized in medicinal chemistry: the -CH2CF3 group reduces electron density on adjacent carbon atoms, slowing oxidative metabolism.

Metabolic stability Bioisosteric replacement Fluorine chemistry

Conformational Flexibility via the Methylene Spacer: An Entropic Advantage Over the Rigid -CF3 Analog

A key structural differentiator is the presence of a single rotatable bond (the C-C bond linking the pyridine ring to the -CF3 group) in the target compound, which is absent in 5-(trifluoromethyl)pyridin-3-ol (rotatable bond count = 0) [1]. This added conformational degree of freedom allows the trifluoroethyl group to adapt its orientation within a binding site. The entropic benefit of this flexibility can translate into more favorable binding thermodynamics, as the ligand can explore multiple low-energy conformations to optimize interactions with the target protein, a factor that a rigid -CF3 group cannot replicate. This difference is directly quantifiable in the computed descriptor and has profound implications for target engagement and selectivity.

Ligand-receptor binding Conformational entropy Scaffold optimization

Regioisomeric Differentiation: Distinct Electronic and Steric Presentation Relative to 6-Substituted Analog

The title compound's substitution pattern at the 5-position positions the trifluoroethyl group meta to the ring nitrogen, which influences the electron density on the pyridine ring differently than the 6-substituted analog, 6-(2,2,2-trifluoroethyl)pyridin-3-ol (CAS 1346531-74-5) . The electron-withdrawing effect of the -CH2CF3 group, transmitted through the ring, modulates the basicity of the pyridine nitrogen and the acidity of the 3-hydroxyl group in a position-dependent manner. While directly measured pKa or biological activity data comparing these two regioisomers are absent from the public domain, the fundamental principles of medicinal chemistry dictate that such a positional shift will alter key interactions, such as hydrogen bonding with the hydroxyl group and π-stacking of the aromatic ring. This is a strong class-level inference for kinase or receptor targets where such subtle changes are known to dictate subtype selectivity.

Structure-activity relationship Regioisomer comparison Target selectivity

High-Value Application Scenarios for 5-(2,2,2-Trifluoroethyl)pyridin-3-ol Stemming from its Differentiated Profile


Fine-Tuning LogP in Lead Optimization for Oral Drug Candidates

When an oral small-molecule program requires a precise increase in lipophilicity to reach the optimal LogP range (1-3) without introducing a metabolically labile alkyl chain, 5-(2,2,2-trifluoroethyl)pyridin-3-ol offers a quantified advantage. As demonstrated, it provides a +0.5 LogP boost over the rigid -CF3 analog and a +0.55 boost over the ethyl analog [1]. This makes the compound an ideal fragment for medicinal chemists who need to dial in permeability while concurrently leveraging the metabolic stability of the -CH2CF3 group to avoid a common pitfall of lipophilic amines .

Building Conformationally Adaptive Kinase Inhibitor Scaffolds

For kinase or enzyme targets where an induced fit or conformational selection upon ligand binding is critical, the single rotatable bond of the -CH2CF3 group (compared to 0 for -CF3) provides a key entropic advantage. A research team focused on a kinase with a deep, flexible hydrophobic pocket would prioritize this compound over the rigid 5-(trifluoromethyl)pyridin-3-ol to allow the terminal -CF3 to find its optimal sub-pocket, a strategy supported by the computed structural differentiation [1].

Synthesis of Fluorous-Tagged Intermediates for Streamlined Purification

The distinct lipophilicity imparted by the -CH2CF3 group, quantified by its XLogP of 1.9, enables the use of fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction for rapid purification of reaction intermediates. This application is particularly valuable in high-throughput parallel synthesis where non-fluorinated or less lipophilic analogs (e.g., 5-ethylpyridin-3-ol, LogP 1.35) would not be retained on a fluorous stationary phase, facilitating the isolation of the desired product from complex reaction mixtures [1].

Quote Request

Request a Quote for 5-(2,2,2-trifluoroethyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.